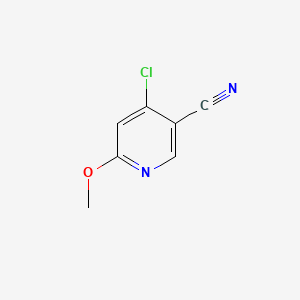

4-Chloro-6-methoxynicotinonitrile

Descripción general

Descripción

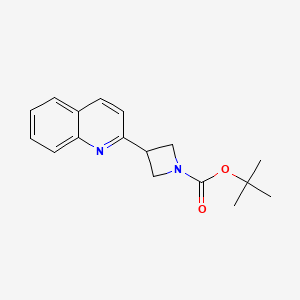

4-Chloro-6-methoxynicotinonitrile is a chemical compound with the molecular formula C7H5ClN2O . It has a molecular weight of 168.58 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for 4-Chloro-6-methoxynicotinonitrile is 1S/C7H5ClN2O/c1-11-6-2-7(8)10-4-5(6)3-9/h2,4H,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

4-Chloro-6-methoxynicotinonitrile is a solid compound . Its molecular weight is 168.58 , and its molecular formula is C7H5ClN2O .Aplicaciones Científicas De Investigación

Synthesis of Herbicidal Ionic Liquids

4-Chloro-6-methoxynicotinonitrile: has been utilized in the synthesis of herbicidal ionic liquids. These ionic liquids contain the (4-chloro-2-methylphenoxy)acetate anion and are synthesized with various substitutions on the phenoxyethylammonium group. The herbicidal activity of these compounds has been tested under greenhouse conditions, showing potential as effective plant protection agents .

Molluscicidal Activity Against Land Snails

Research has been conducted on the design and synthesis of nicotinonitrile derivatives from 4-Chloro-6-methoxynicotinonitrile to assess their molluscicidal activity against land snails. These studies include the characterization of the compounds and evaluation of their toxicity effects, providing insights into new potential pesticides .

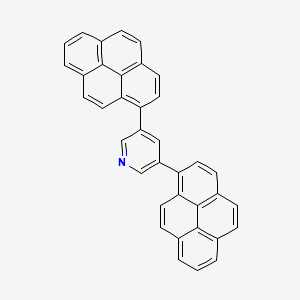

Fluorescent Material Synthesis

The compound has been used to synthesize materials with blue fluorescence properties. These materials exhibit thermal stability up to 300ºC and have potential applications in the development of fluorescent dyes and sensors .

Safety and Hazards

Propiedades

IUPAC Name |

4-chloro-6-methoxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c1-11-7-2-6(8)5(3-9)4-10-7/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEUHIOALPSVHJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-methoxynicotinonitrile | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B594834.png)